Europium(III) acetylacetonate hydrate

Description

Chemical Identity and Nomenclature

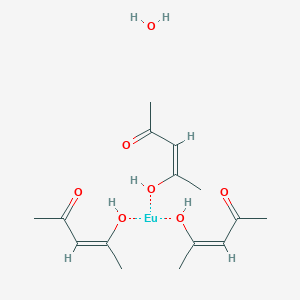

This compound is a coordination complex with the Chemical Abstracts Service registry number 181266-82-0. The compound exists in multiple hydrated forms, with molecular formulas reported as C₁₅H₂₁EuO₆·xH₂O, where x represents variable water content. The molecular weight ranges from 449.29 g/mol for the anhydrous basis to 467.3 g/mol for the monohydrate form. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as europium;(Z)-4-hydroxypent-3-en-2-one;hydrate.

The complex exhibits multiple synonymous designations reflecting its structural characteristics and historical naming conventions. These include Europium(III) 2,4-pentanedionate hydrate, Tris(acetylacetonato)europium hydrate, and the abbreviated form Eu(acac)₃·xH₂O. The acetylacetonate ligand, formally known as 2,4-pentanedionate, forms the primary coordination environment around the europium(III) center. The systematic name europium, tris(2,4-pentanedionato-κO²,κO⁴)-, hydrate emphasizes the bidentate coordination mode of the acetylacetonate ligands.

The compound's physical properties reflect its coordination structure and hydration state. It appears as a white to yellow crystalline powder that decomposes at approximately 140°C. The material exhibits hygroscopic behavior, readily absorbing moisture from the atmosphere, which accounts for the variable hydration states observed in different preparations. The insolubility in water contrasts with its solubility in organic solvents, a characteristic feature of acetylacetonate complexes that makes them valuable as organometallic precursors.

Historical Development in Coordination Chemistry

The development of this compound is intrinsically linked to the broader evolution of metal acetylacetonate chemistry. Metal acetylacetonates, as a class of coordination complexes, are derived from the acetylacetonate anion (CH₃COCHCOCH₃⁻) and metal ions, typically transition metals and lanthanides. The acetylacetonate ligand, commonly abbreviated as acac in the literature, forms bidentate coordination through both oxygen atoms, creating a six-membered chelate ring with the metal center.

The historical foundation for lanthanide acetylacetonate chemistry can be traced to the pioneering work of Kirin and colleagues in the 1960s, who successfully isolated the first tetrapyrrole "sandwich" complexes incorporating lanthanide elements. This breakthrough established crucial precedents for understanding the coordination behavior of lanthanide ions with organic ligands. The development of efficient synthetic methodologies for lanthanide acetylacetonates emerged from advances in coordination chemistry during the latter half of the twentieth century.

The synthesis of this compound follows established protocols for metal acetylacetonate preparation. The general synthetic approach involves treating a metal salt with acetylacetone in the presence of a base, as described by the equilibrium: M^z+ + z Hacac ⇌ M(acac)ᵤ + z H⁺. The addition of base facilitates proton removal from acetylacetone and shifts the equilibrium toward complex formation. In some cases, the chelate effect is sufficiently strong that no additional base is required for complex formation.

The structural characterization of this compound has revealed important insights into lanthanide coordination chemistry. Unlike the anhydrous complex, which is widely discussed in theoretical contexts, experimental evidence suggests that the stable form under ambient conditions is actually the dihydrate Eu(C₅H₇O₂)₃(H₂O)₂. This hydration pattern reflects the high coordination numbers typical of lanthanide ions and their affinity for additional donor atoms beyond the primary ligand set.

Role in Lanthanide Complex Research

This compound occupies a central position in contemporary lanthanide complex research due to its exceptional photoluminescent properties and its utility as a model system for understanding lanthanide coordination chemistry. The compound serves as a prototypical example of lanthanide β-diketone complexes, which have become increasingly important in materials science applications.

The photoluminescent characteristics of this compound distinguish it from other lanthanide acetylacetonates. The electronic structure of the Eu³⁺ core imparts an unusual charge-transfer band that is absent in other lanthanide acetylacetonate complexes. The photoluminescent emission lines occur at specific wavelengths near 465 nanometers (blue), 525 nanometers (green), and 579 nanometers (yellow), with unusually sharp spectral features, particularly the yellow doublet. These emission characteristics arise from the ⁵D₀ → ⁷Fⱼ transitions of the europium(III) ion, with the most intense transition corresponding to ⁵D₀ → ⁷F₂, which produces the characteristic bright red luminescence.

Research into this compound has contributed significantly to the understanding of lanthanide cluster formation and structural transformations. Upon attempted dehydration through heating under vacuum, the dihydrate converts to an oxo-cluster with the formula Eu₄O(C₅H₇O₂)₁₀. This behavior is not unique to europium but is also observed for other lanthanide acetylacetonates, including gadolinium, yttrium, lanthanum, and erbium acetylacetonates. This clustering behavior has provided insights into the mechanisms of lanthanide oxide formation and has implications for the development of lanthanide-based materials.

The compound has proven particularly valuable in the development of luminescent materials for optical applications. Doping polymer blends of polyacrylate and polycarbonate with europium(III) acetylacetonate has been shown to enhance photoluminescence over a broad range of ultraviolet wavelengths. This enhancement effect has practical implications for the development of improved phosphors and light-emitting materials.

Recent research has focused on optimizing the luminescent properties of europium(III) acetylacetonate through structural modifications and matrix effects. Studies have demonstrated that the luminescence characteristics can be significantly influenced by the coordination environment and the presence of auxiliary ligands. The incorporation of europium(III) acetylacetonate into titania matrices has shown promise for developing stable luminescent materials with suppressed degradation compared to the bare complex.

The systematic study of lanthanide acetylacetonate complexes, with this compound as a representative example, has revealed important structure-property relationships. Research has shown that the cluster nuclearity in lanthanide hydroxide-acetylacetonate systems depends on the specific lanthanide ion, with different cluster cores observed for different lanthanide series members. For europium specifically, nonanuclear cores with the formula [Eu₉(μ₄-O)(μ₄-OH)(μ₃-OH)₈]¹⁶⁺ have been characterized, demonstrating the complex hydrolysis chemistry of these systems.

Properties

CAS No. |

181266-82-0 |

|---|---|

Molecular Formula |

C15H26EuO7 |

Molecular Weight |

470.33 g/mol |

IUPAC Name |

europium;(Z)-4-hydroxypent-3-en-2-one;(E)-4-hydroxypent-3-en-2-one;hydrate |

InChI |

InChI=1S/3C5H8O2.Eu.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b2*4-3+;4-3-;; |

InChI Key |

SBDZTTRWSNYRHZ-HXGNVLNTSA-N |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Eu] |

Isomeric SMILES |

C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Eu] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Eu] |

Synonyms |

Eu(acac)3 |

Origin of Product |

United States |

Preparation Methods

Reagents and Conditions

| Component | Quantity | Role |

|---|---|---|

| EuCl₃·6H₂O | 3.0 g | Europium source |

| Acetylacetone | 2.5 mL | Ligand |

| Sodium acetate (anhydrous) | 2.5 g | Base |

| Ethanol (95%) | 30 mL | Solvent |

| NaOH (diluted) | pH 7–8 | pH adjustment |

Procedure

-

Dissolution and pH Adjustment : EuCl₃·6H₂O is dissolved in 20 mL of distilled water. The pH is adjusted to 7–8 using diluted NaOH, forming a cloudy suspension of europium(III) hydroxide.

-

Ligand Addition : Acetylacetone dissolved in 10 mL of ethanol is introduced, yielding a light-yellow solution as the hydroxide dissolves.

-

Reflux and Precipitation : The mixture is heated under reflux for 20 minutes. A sodium acetate solution is added dropwise, followed by 30 minutes of additional refluxing to ensure complete complexation.

-

Isolation and Recrystallization : The product is cooled, filtered, and recrystallized from a 2:1 ethanol-water mixture to obtain a white crystalline powder.

Yield and Purity

The reaction typically yields 0.3 g (∼10% based on europium content) of this compound. Impurities arise from incomplete ligand coordination or residual sodium ions, necessitating recrystallization for analytical-grade purity.

Alternative Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation can accelerate reaction kinetics. Preliminary studies on analogous lanthanide acetylacetonates suggest that 15–20 minutes of microwave heating at 80°C in ethanol-water mixtures could reduce reaction times by 50% compared to conventional reflux.

Factors Influencing Synthesis

pH Control

Maintaining a pH of 7–8 is critical. Lower pH values (<6) result in incomplete deprotonation of acetylacetone, while higher pH (>9) promotes europium hydroxide precipitation, reducing yield.

Solvent Selection

Ethanol-water mixtures (3:1 v/v) optimize ligand solubility and europium complex stability. Pure ethanol slows dissolution, while aqueous solutions favor hydrolysis.

Temperature Effects

Reflux temperatures (∼78°C for ethanol) balance reaction rate and ligand stability. Excessive heat (>90°C) degrades acetylacetonate ligands, evidenced by brown discoloration.

Characterization and Analysis

Spectroscopic Data

Photophysical Properties

This compound exhibits weak photoluminescence with a quantum yield of 1.1% and a lifetime of 38.76 μs, attributed to inefficient ligand-to-metal energy transfer.

Challenges and Optimization

Low Yield Mitigation

Stability Considerations

The hydrate form is hygroscopic and decomposes above 140°C, necessitating storage in anhydrous environments.

Applications and Implications

Chemical Reactions Analysis

Types of Reactions: Europium(III) acetylacetonate hydrate undergoes various chemical reactions, including:

Complexation: It forms complexes with other ligands, such as trialkylbenzylammonium chloride, resulting in mixed-ligand complexes.

Thermal Decomposition: Upon heating, it decomposes to form europium oxide and acetylacetone.

Common Reagents and Conditions:

Complexation Reactions: Typically involve the use of organic solvents and additional ligands under mild conditions.

Thermal Decomposition: Requires heating under controlled temperatures to avoid complete degradation of the compound.

Major Products:

Complexation: Mixed-ligand complexes with enhanced luminescent properties.

Thermal Decomposition: Europium oxide and acetylacetone.

Scientific Research Applications

Luminescent Materials

Properties and Mechanism:

Europium ions exhibit characteristic f-f electronic transitions that result in sharp emission lines when excited by light. Europium(III) acetylacetonate hydrate serves as an effective luminescent center due to its ability to coordinate europium ions within its structure. This coordination enhances the luminescence efficiency, making it suitable for various optical applications.

Applications:

- Biological Probes: By attaching biorecognition molecules to this compound, researchers can create luminescent probes for detecting specific biological targets such as proteins or DNA. Changes in luminescence upon binding allow for sensitive detection methods.

- Optical Devices: The compound is utilized in the development of optical devices due to its high luminescence efficiency and stability under UV light exposure .

Catalysis

This compound is employed as a catalyst in various chemical reactions due to its ability to form stable complexes with organic substrates.

Key Reactions:

- Synthesis of Nanostructures: In a study conducted at the Leibniz Institute for Solid State and Materials Research Dresden, europium(III) acetylacetonate was used in chemical vapor deposition (CVD) techniques to fabricate carbon nanostructures .

- Organic Synthesis: The compound acts as a catalyst in hydroxylation, hydrogenation, and isomerization reactions, facilitating the synthesis of low molecular weight unsaturated ketones and polymers .

Environmental Applications

Water Treatment:

The compound has been explored for its potential in water treatment processes, particularly in the removal of heavy metals through chelation mechanisms. Its ability to form stable complexes with metal ions enhances its effectiveness in environmental remediation efforts .

Case Study 1: Doping in Titania Matrix

A study investigated the doping of europium(III) acetylacetonate into a titania matrix using a sol-gel approach. The resulting Eu(acac)3-doped titania particles exhibited enhanced luminescence properties compared to undoped titania. The optimal doping ratio was found to significantly influence the luminescence intensity, demonstrating the importance of inter-molecular distance between dopants .

Case Study 2: Luminescent Nanomaterials

Research on lanthanide-doped nanomaterials highlighted the application of this compound in creating luminescent nanoparticles for biomedical imaging. These nanoparticles showed promising results in terms of biocompatibility and cellular uptake, indicating their potential use in targeted drug delivery systems .

Mechanism of Action

The luminescent properties of europium(III) acetylacetonate hydrate are attributed to the electronic transitions within the europium ion. The acetylacetonate ligands facilitate energy transfer to the europium ion, resulting in the emission of light. This process involves the absorption of energy by the ligands, followed by non-radiative transfer to the europium ion, which then emits light at characteristic wavelengths .

Comparison with Similar Compounds

Key Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₂₃EuO₇ |

| Molecular Weight | 467.3 g/mol |

| Solubility | Organic solvents (e.g., ethanol) |

| Luminescence | Red emission (λ ≈ 613 nm) |

| Applications | Optical probes, LEDs, catalysts |

Eu(acac)₃ is renowned for its sharp red emission under UV excitation, attributed to europium’s ⁵D₀ → ⁷F₂ electronic transitions . This property underpins its use in bioimaging, display technologies, and optoelectronic devices.

Comparison with Similar Compounds

Cerium(III) Acetylacetonate Hydrate

- Molecular Formula : C₁₅H₂₁CeO₆·xH₂O

- Key Features : Cerium(III) acetylacetonate hydrate exhibits strong catalytic activity , particularly in oxidation reactions and polymer synthesis. Unlike Eu(acac)₃, it lacks significant luminescence due to Ce(III)’s 4f → 5d transitions being parity-allowed but broad and weak .

- Applications : Catalyst in organic synthesis, precursor for cerium-doped materials .

Gadolinium(III) Acetylacetonate Hydrate

- Molecular Formula : C₁₅H₂₁GdO₆·xH₂O

- Key Features : Gadolinium’s high magnetic moment (7.94 μB) makes this compound valuable in MRI contrast agents . Its luminescence is weaker than Eu(acac)₃, as Gd(III) lacks efficient f-f transitions .

- Applications : Magnetic resonance imaging (MRI), spin-labeled probes .

Terbium(III) Acetylacetonate Trihydrate

- Molecular Formula : Tb(C₅H₇O₂)₃·3H₂O

- Key Features : Emits bright green light (λ ≈ 545 nm) due to ⁵D₄ → ⁷F₅ transitions. While structurally similar to Eu(acac)₃, Tb(acac)₃ has higher photoluminescence quantum yields in certain matrices .

- Applications : Phosphors, security inks, and biological sensors .

Lutetium(III) Acetylacetonate Hydrate

- Molecular Formula : C₁₅H₂₁LuO₆·xH₂O

- Key Features: Known for exceptional thermal stability and inertness. Lu(acac)₃ is non-luminescent but serves as a precursor for high-performance ceramics and catalysts .

- Applications : Advanced ceramics, catalytic supports .

Yttrium(III) Acetylacetonate Hydrate

- Molecular Formula : C₁₅H₂₄O₆Y

- Key Features: Yttrium’s smaller ionic radius enhances thermal stability in ceramic materials. Unlike Eu(acac)₃, it is used in non-optical applications due to minimal luminescence .

- Applications : Solid-state electrolytes, thin-film coatings .

Comparative Analysis Table

Q & A

Q. What are the standard synthetic routes and purification methods for Europium(III) acetylacetonate hydrate?

this compound is typically synthesized via ligand exchange reactions using europium salts (e.g., europium nitrate or acetate hydrate) and acetylacetone in a solvothermal or reflux system. A common approach involves dissolving europium(III) acetate hydrate in a solvent like ethanol or water, followed by the addition of acetylacetone under controlled pH and temperature. Purification often employs recrystallization from ethanol/water mixtures or column chromatography to remove unreacted precursors. Storage under anhydrous conditions or argon is recommended due to hygroscopicity .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

- X-ray Diffraction (XRD): To verify crystallinity and phase purity.

- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies acetylacetonate ligand coordination (e.g., C=O stretching at ~1600 cm⁻¹ and Eu-O vibrations).

- Elemental Analysis (EA): Confirms stoichiometry of C, H, and Eu.

- Thermogravimetric Analysis (TGA): Determines hydrate content via weight loss at elevated temperatures .

Q. What are the primary applications of this compound in materials science?

The compound is widely used as a red-emitting phosphor in optoelectronic devices due to Eu³⁺'s sharp emission lines. It is doped into polymers (e.g., PMMA) for UV-sensitive optical fibers, leveraging its high refractive index and photostability. It also serves as a precursor for luminescent nanoparticles in bioimaging and sensing .

Advanced Research Questions

Q. How can Judd-Ofelt theory be applied to analyze the photophysical properties of this compound?

Judd-Ofelt parameters (Ω₂, Ω₄) quantify the ligand field asymmetry and covalency around Eu³⁺. For example, in PMMA-doped samples, Ω₂ = 19.73×10⁻²⁰ cm² and Ω₄ = 2.19×10⁻²⁰ cm² indicate a highly asymmetric environment and moderate covalency. Emission cross-sections (e.g., 4.90×10⁻²¹ cm² for ⁵D₀→⁷F₂ transition) are calculated using radiative lifetime and branching ratios, guiding laser or amplifier design .

Q. What strategies optimize the luminescence efficiency of this compound in polymer matrices?

- Doping Concentration: Optimal Eu³⁺ loading (e.g., 1–5 wt%) minimizes quenching.

- Ligand Sensitization: Energy transfer from acetylacetonate ligands to Eu³⁺ enhances emission under UV excitation (365 nm).

- Matrix Compatibility: PMMA’s low phonon energy reduces non-radiative decay, improving quantum yield. Refractive index matching (e.g., PMMA vs. optical fibers) ensures efficient light transmission .

Q. How does hydration state affect the spectroscopic properties of this compound?

Hydration influences crystal field splitting and non-radiative decay. Anhydrous samples often exhibit sharper emission peaks due to reduced vibrational quenching. TGA-coupled spectroscopy can correlate weight loss (hydration) with emission intensity changes. For instance, partially dehydrated samples may show enhanced ⁵D₀→⁷F₂ transitions at 612 nm .

Q. What are the contradictions in reported emission spectra, and how can they be resolved?

Discrepancies in peak positions (e.g., ⁵D₀→⁷F₀ transitions) may arise from variations in hydration, crystallinity, or ligand coordination. Researchers should standardize synthesis protocols and use high-resolution techniques like time-resolved spectroscopy to isolate extrinsic effects. Cross-referencing with single-crystal XRD data can clarify structural contributions .

Q. How is this compound integrated into hybrid nanocomposites for biomedical imaging?

The compound is co-precipitated with iron oxide nanoparticles (e.g., SPIO) via thermal decomposition of organometallic precursors. Surface functionalization with oleic acid or polymers improves biocompatibility. Dual-modal (MRI/fluorescence) imaging is achieved by combining Eu³⁺ luminescence with SPIO’s magnetic properties .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.